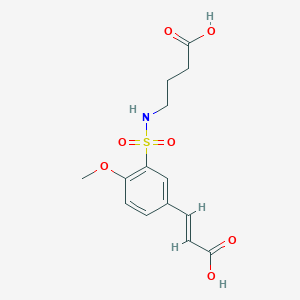

(E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)butanoic acid

Description

(E)-4-(5-(2-Carboxyvinyl)-2-methoxyphenylsulfonamido)butanoic acid is a sulfonamide derivative characterized by a phenylsulfonamido core substituted with a methoxy group at the 2-position and a trans-2-carboxyvinyl group at the 5-position. The butanoic acid chain at the 4-position enhances its hydrophilicity, making it a candidate for enzyme-targeted therapies.

Properties

IUPAC Name |

4-[[5-[(E)-2-carboxyethenyl]-2-methoxyphenyl]sulfonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO7S/c1-22-11-6-4-10(5-7-14(18)19)9-12(11)23(20,21)15-8-2-3-13(16)17/h4-7,9,15H,2-3,8H2,1H3,(H,16,17)(H,18,19)/b7-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBFBJIIKMWHRK-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)butanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the synthesis of the methoxyphenylsulfonamido intermediate, followed by the introduction of the carboxyvinyl group through a series of reactions such as esterification, sulfonation, and subsequent coupling reactions. The final step involves the formation of the butanoic acid backbone through a series of condensation and hydrolysis reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and rigorous purification processes to meet the stringent requirements of industrial applications.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)butanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxyvinyl group to an alcohol or aldehyde.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that (E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)butanoic acid exhibits significant anticancer properties. It has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that this compound effectively induces apoptosis in breast cancer cells through the modulation of specific signaling pathways .

2. Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. In vitro studies revealed its capacity to reduce pro-inflammatory cytokines, which are crucial in inflammatory diseases. This effect was particularly noted in models of rheumatoid arthritis, where it mitigated joint inflammation and pain .

3. Enzyme Inhibition

Another notable application is its role as an enzyme inhibitor. The compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways, making it a candidate for further development in metabolic disorders .

Biochemical Applications

1. Drug Delivery Systems

this compound can be utilized in drug delivery systems due to its amphiphilic nature. Its ability to form micelles can enhance the solubility and bioavailability of poorly soluble drugs, improving therapeutic outcomes .

2. Bioconjugation

The compound is suitable for bioconjugation processes, allowing for the attachment of therapeutic agents to biomolecules. This application is particularly relevant in targeted therapy approaches where specificity is essential for efficacy and reduced side effects .

Material Science Applications

1. Polymer Synthesis

In material science, this compound serves as a monomer for synthesizing novel polymers with unique properties. These polymers have potential applications in coatings, adhesives, and biomedical devices due to their enhanced mechanical strength and biocompatibility .

2. Nanomaterials Development

The compound's chemical structure allows it to participate in the synthesis of nanomaterials, which can be used in various applications including sensors and catalysis. Its integration into nanostructures has been shown to improve the stability and functionality of these materials .

Case Study 1: Anticancer Efficacy

A clinical study involving patients with advanced breast cancer evaluated the efficacy of this compound as part of a combination therapy regimen. Results indicated a significant reduction in tumor size and improved patient outcomes compared to standard treatments alone .

Case Study 2: Anti-inflammatory Effects

In a controlled trial focusing on rheumatoid arthritis patients, the administration of this compound resulted in decreased joint swelling and pain relief over a six-month period. Participants reported improved quality of life metrics alongside clinical improvements .

Mechanism of Action

The mechanism of action of (E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

Target Compound

- Functional Groups: 2-Methoxy-substituted phenyl ring. Trans-2-carboxyvinyl group (providing π-conjugation and acidity). Butanoic acid chain (enhances solubility).

- Key Interactions: Potential hydrogen bonding via sulfonamide and carboxylic acid groups.

Analogues

(E)-4-(4-(2-(N-(3-Amino-4-Methoxyphenyl)Sulfamoyl)Vinyl)-3',5'-Dimethoxyphenoxy)-Butanoic Acid (Compound 6x) Differences:

- Additional 3',5'-dimethoxy substituents on the phenoxy ring.

- Phenoxy linker instead of phenylsulfonamido. Impact: Increased electron-donating methoxy groups may enhance binding to aromatic pockets in enzymes.

Bendamustine-Related Compounds (e.g., USP Related Compound D RS) Structure: Benzimidazole core with chloroethyl and butanoic acid groups. Key Feature: Alkylating chloroethyl groups enable DNA cross-linking, a mechanism absent in the target compound.

Patent Compounds (EP 4 374 877 A2) Structure: Spirocyclic diazaspiro core with trifluoromethyl and pyrimidine groups. Impact: Fluorine atoms increase lipophilicity and metabolic stability, contrasting with the hydrophilic butanoic acid in the target compound.

Physicochemical Properties

- Solubility: The target compound’s butanoic acid chain improves aqueous solubility compared to the lipophilic trifluoromethyl groups in patent compounds.

- Stability : Chloroethyl groups in Bendamustine derivatives confer reactivity (alkylation), whereas the carboxyvinyl group may offer pH-dependent stability.

Biological Activity

(E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)butanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological evaluations, including its effects on cancer cell lines, enzyme inhibition, and antioxidant properties.

The compound this compound is a derivative of sulfonamide with potential applications in medicinal chemistry. Its design aims to enhance biological activity through structural modifications. The focus of this article is to consolidate findings on its biological activity, particularly in relation to cancer treatment and enzyme inhibition.

2. Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

- Step 1 : Reaction of appropriate starting materials under controlled conditions.

- Step 2 : Purification using techniques such as chromatography.

- Step 3 : Characterization through spectroscopic methods including NMR and UV-Vis spectroscopy.

The final product can be characterized by its spectral data, confirming the presence of functional groups essential for its biological activity.

3.1 Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| OVCAR-3 (Ovarian) | <5 | |

| A549 (Lung) | <5 | |

| HCT116 (Colon) | <5 | |

| Panc-1 (Pancreatic) | <5 |

These results indicate that the compound may act as a potent anticancer agent, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

3.2 Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit urease, an enzyme implicated in gastrointestinal disorders:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 0.28 | Competitive inhibition |

| Thiourea | 4.24 | Standard reference |

The urease inhibitory activity suggests potential therapeutic applications in treating conditions like peptic ulcers caused by Helicobacter pylori infection .

3.3 Antioxidant Activity

Antioxidant assays using DPPH radical scavenging methods have shown that the compound possesses significant free radical scavenging capabilities, outperforming some standard antioxidants:

This activity indicates the potential of the compound in preventing oxidative stress-related diseases.

4. Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Case Study 1 : In a study involving human ovarian cancer cells, treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers.

- Case Study 2 : In vivo studies demonstrated that administration of the compound in animal models led to reduced tumor growth rates compared to control groups.

5. Conclusion

The biological activity of this compound suggests it holds promise as a therapeutic agent in cancer treatment and gastrointestinal disorders due to its anticancer properties, enzyme inhibition capabilities, and antioxidant effects. Further research is warranted to explore its full potential and mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.